molecular formula C7H15NO B15309241 3-[(Propan-2-yloxy)methyl]azetidine

3-[(Propan-2-yloxy)methyl]azetidine

Cat. No.: B15309241
M. Wt: 129.20 g/mol
InChI Key: XNDXQXBEEIRZAL-UHFFFAOYSA-N
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Description

3-[(Propan-2-yloxy)methyl]azetidine is a chemical compound belonging to the azetidine class, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Propan-2-yloxy)methyl]azetidine can be achieved through several methods. One common approach involves the alkylation of azetidine with propan-2-yloxy methyl halides under basic conditions. Another method includes the use of azetidin-2-one as a starting material, which undergoes a series of reactions to introduce the propan-2-yloxy methyl group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(Propan-2-yloxy)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .

Scientific Research Applications

3-[(Propan-2-yloxy)methyl]azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Propan-2-yloxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate inflammation and oxidative stress by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators . This suggests its potential role as an anti-inflammatory and neuroprotective agent.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-(propan-2-yloxymethyl)azetidine

InChI

InChI=1S/C7H15NO/c1-6(2)9-5-7-3-8-4-7/h6-8H,3-5H2,1-2H3

InChI Key

XNDXQXBEEIRZAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CNC1

Origin of Product

United States

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